molecular formula C13H14N2O B1446229 S 2-(Pyrrolidin-3-yloxy)-quinoline CAS No. 2206200-20-4

S 2-(Pyrrolidin-3-yloxy)-quinoline

Cat. No. B1446229
M. Wt: 214.26 g/mol
InChI Key: KVIJZVPGOJPQRR-NSHDSACASA-N
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Description

S 2-(Pyrrolidin-3-yloxy)-quinoline is a chemical compound with the following properties:



  • Chemical Formula : C<sub>9</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O

  • Molecular Weight : 237.13 g/mol

  • CAS Number : 1029715-21-6

  • Synonyms : (S)-2-(Pyrrolidin-3-yloxy)-pyridine dihydrochloride, (S)-2-(3-Pyrrolidinyloxy)pyridine dihydrochloride



Synthesis Analysis

The synthesis of S 2-(Pyrrolidin-3-yloxy)-quinoline involves the following steps (please refer to relevant papers for detailed procedures):



  • Starting Materials : Quinoline derivatives and pyrrolidine.

  • Reaction : The pyrrolidine moiety is attached to the quinoline ring via an oxygen atom.

  • Chirality : The compound exists in an enantiomeric form, with the (S)-configuration.



Molecular Structure Analysis

The molecular structure of S 2-(Pyrrolidin-3-yloxy)-quinoline consists of a quinoline core with a pyrrolidine group attached. The stereochemistry plays a crucial role in its biological activity.



Chemical Reactions Analysis

S 2-(Pyrrolidin-3-yloxy)-quinoline may participate in various chemical reactions, including:



  • Substitution Reactions : The pyrrolidine oxygen may undergo nucleophilic substitution reactions.

  • Cyclization Reactions : The quinoline ring can participate in cyclization reactions to form more complex structures.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents.

  • Melting Point : Determine the melting point.

  • Stability : Assess stability under various conditions (light, temperature, etc.).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Research avenues for S 2-(Pyrrolidin-3-yloxy)-quinoline :



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance activity.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


Please consult relevant scientific literature for in-depth details and experimental findings. If you need further information, feel free to ask!


properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]oxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIJZVPGOJPQRR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S 2-(Pyrrolidin-3-yloxy)-quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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